

Technical Guide: Synthesis of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride

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Compound of Interest

Compound Name: *H-D-Ser-OEt.HCl*

Cat. No.: B613186

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This document provides an in-depth technical guide for the synthesis of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as D-Serine ethyl ester hydrochloride. This compound is a valuable building block in medicinal chemistry and neuroscience research. The primary synthesis route detailed is the Fischer esterification of D-serine.

Core Synthesis Pathway: Fischer Esterification

The synthesis of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride is most commonly achieved through the Fischer esterification of D-serine. This acid-catalyzed reaction utilizes an excess of ethanol as both the solvent and the reactant, with thionyl chloride (SOCl_2) serving as the acid catalyst and the source of the hydrochloride salt. The reaction proceeds by protonation of the carboxylic acid group of D-serine, followed by nucleophilic attack of ethanol.

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Caption: Synthesis workflow for (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride.
```

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride.

Parameter	Value	Reference(s)
Reactants		
D-Serine	1.0 eq	
Ethanol	Excess (Solvent)	
Thionyl Chloride	~1.1 eq	
Product		
Molecular Formula	C ₅ H ₁₁ NO ₃ ·HCl	[1]
Molecular Weight	169.62 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	95-107 °C	[1]
Specific Optical Rotation	[α] _D = +4 ± 2° (c=2% in H ₂ O)	[1]
Reaction Conditions & Yield		
Reaction Time	24 hours	
Temperature	Room Temperature	
Expected Yield	~97% (based on methyl ester synthesis)	

Experimental Protocol

This protocol is adapted from the synthesis of the analogous D-serine methyl ester hydrochloride.

Materials:

- D-Serine
- Anhydrous Ethanol (EtOH)

- Thionyl Chloride (SOCl_2)
- Hexane
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath (optional, for controlled addition)
- Rotary evaporator
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-serine (1.0 eq) in anhydrous ethanol. The ethanol should be in sufficient excess to ensure effective stirring of the suspension.
- **Reagent Addition:** While stirring the suspension, slowly add thionyl chloride (~1.1 eq) dropwise using a dropping funnel. The addition should be performed at a rate that maintains control over the reaction temperature, which may increase slightly. An ice bath can be used to moderate the temperature if necessary.
- **Reaction:** After the addition of thionyl chloride is complete, allow the reaction mixture to stir at room temperature for 24 hours. The suspension should gradually become a clear solution as the reaction progresses and the product dissolves.
- **Work-up:** Once the reaction is complete, remove the solvent (ethanol) and any excess thionyl chloride using a rotary evaporator. This will yield a crude white solid.
- **Purification:** To purify the product, wash the resulting solid with hexane (e.g., 3 x 25 mL for a 10g scale reaction). This will remove any non-polar impurities.

- Drying: Collect the purified white solid by vacuum filtration and dry it under vacuum to obtain the final (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride.

Safety Precautions:

- Thionyl chloride is a corrosive and toxic reagent. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
- The reaction of thionyl chloride with ethanol is exothermic and releases HCl gas. Ensure proper ventilation.
- All glassware should be thoroughly dried before use as thionyl chloride reacts violently with water.

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References

- 1. chemimpex.com [chemimpex.com]
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